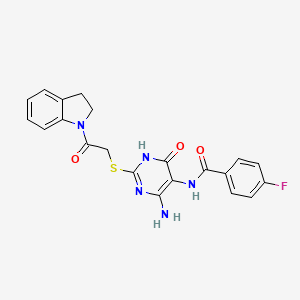
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an indole group, a pyrimidine group, and a fluorobenzamide group. These groups are common in many biologically active compounds, including pharmaceuticals .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, it may involve nucleophilic aromatic substitution reactions on a dichloropyrimidine derivative, similar to the reactions described in the literature . The indole group could potentially be introduced through a condensation reaction.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amino group could participate in acid-base reactions, the thioether group could undergo oxidation, and the fluorobenzamide group could potentially undergo nucleophilic aromatic substitution reactions .Applications De Recherche Scientifique
Antibacterial, Antifungal, and Anti-tubercular Agents
One line of research has involved the synthesis and evaluation of derivatives for their potential as antibacterial, antifungal, and anti-tubercular agents. For instance, a study described the synthesis of a series of derivatives evaluated for their activities against various microbial strains. These compounds were found to exhibit promising activities, highlighting their potential in addressing infectious diseases caused by bacteria, fungi, and Mycobacterium tuberculosis (Akhaja & Raval, 2012).
Anticancer Agents
Another significant area of application is in the development of anticancer agents. Research has identified derivatives that show potential in inhibiting cancer cell growth and proliferation. This includes the design and discovery of compounds that exhibit good pharmaceutical properties and potent in vivo efficacy against various cancer models, making them promising candidates for clinical development in cancer therapy (Theoclitou et al., 2011).
Antimicrobial Analogues
The synthesis of fluorobenzamides containing thiazole and thiazolidine has been explored for their antimicrobial properties. These compounds, featuring a fluorine atom in the benzoyl group, have been tested against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. Some derivatives showed significant antimicrobial activity, emphasizing the role of the fluorine atom in enhancing their effectiveness (Desai et al., 2013).
Metabotropic Glutamate Receptor 1 (mGluR1) Antagonists
Compounds have also been investigated for their potential as metabotropic glutamate receptor 1 (mGluR1) antagonists, showing promise in the treatment of disorders related to this receptor. These findings could have implications for developing new therapeutic agents for neurological conditions (Satoh et al., 2009).
Propriétés
IUPAC Name |
N-[4-amino-2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c22-14-7-5-13(6-8-14)19(29)24-17-18(23)25-21(26-20(17)30)31-11-16(28)27-10-9-12-3-1-2-4-15(12)27/h1-8H,9-11H2,(H,24,29)(H3,23,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTIMPPUIGTAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1R)-1-[2-Bis[4-(trifluoromethyl)phenyl]phosphanylcyclopentyl]ethyl]-ditert-butylphosphane;carbanide;cyclopentene;iron(2+)](/img/no-structure.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2860525.png)

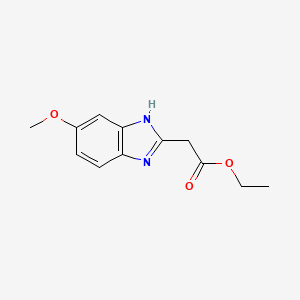

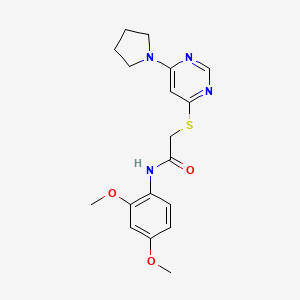
![methyl 5-((3-oxo-8-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)methyl)furan-2-carboxylate](/img/structure/B2860531.png)
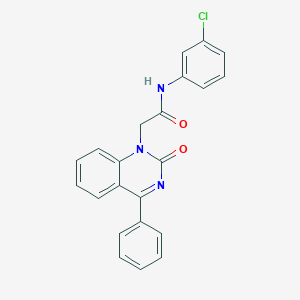
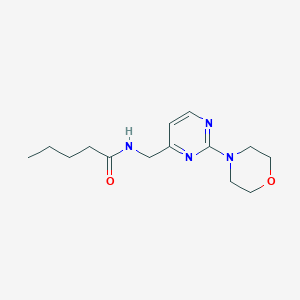
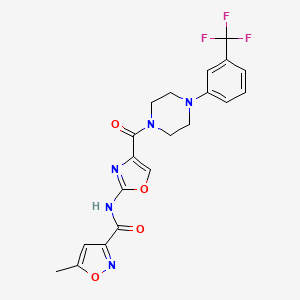
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4H,5H,6H,7H-[1,2]oxazolo[4,5-c]pyridine-3-carboxylic acid](/img/structure/B2860539.png)
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(pyridin-2-ylamino)acrylonitrile](/img/structure/B2860540.png)
![2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2860544.png)